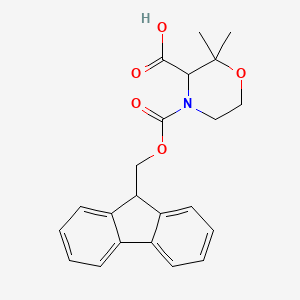

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

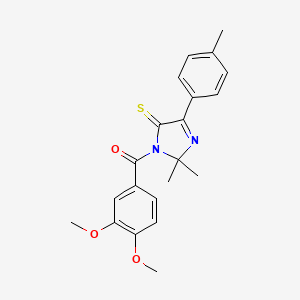

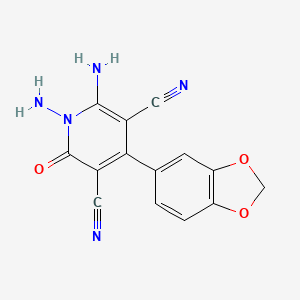

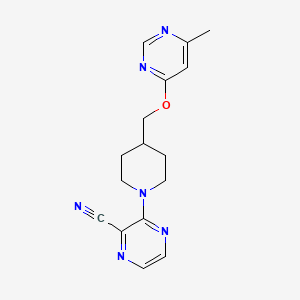

Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple functional groups. The molecular weight of “N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic Acid” is 355.35 , and that of “®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1-dimethylethoxy)carbonyl]amino)-4-oxobutanoic acid” is 477.56 .Physical And Chemical Properties Analysis

“N-[(9H-Fluoren-9-ylmethoxycarbonyl]-L-aspartic Acid” is a solid at 20°C, and it should be stored at 0-10°C. It is heat sensitive . The compound “®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1-dimethylethoxy)carbonyl]amino)-4-oxobutanoic acid” also has similar properties .Scientific Research Applications

Protective Group in Peptide Synthesis

The Fmoc group is extensively utilized to protect hydroxy-groups during the synthesis of complex molecules. Its application in conjunction with acid- and base-labile protecting groups allows for selective deprotection under mild conditions, preserving the integrity of sensitive functional groups. This characteristic makes it invaluable in the synthesis of biologically significant peptides and oligonucleotides, where precise control over reaction conditions is necessary. Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with various protecting schemes and its straightforward removal by the action of triethylamine in dry pyridine solution (C. Gioeli & J. Chattopadhyaya, 1982).

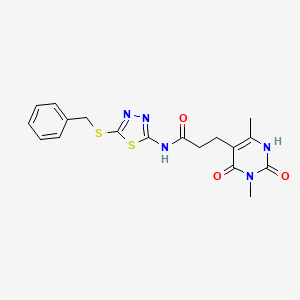

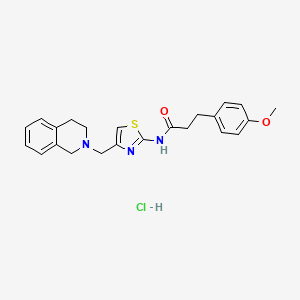

Synthesis of Complex Molecules

The Fmoc group has been pivotal in the development of methodologies for synthesizing complex organic molecules, such as thiazole derivatives. Le and Goodnow (2004) demonstrated a high-yield synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing the versatility of the Fmoc group in facilitating the synthesis of heterocyclic compounds with potential applications in medicinal chemistry and material science (K. Le & R. Goodnow, 2004).

Solid-Phase Organic Synthesis

Mellor and Chan (1997) explored the use of the Fmoc group in solid-phase organic synthesis, particularly for the synthesis of N-substituted hydroxamic acids. Their work demonstrates the effectiveness of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines in solid-phase approaches, offering a pathway to structurally diverse hydroxamic acids, which are of interest due to their biological activities (Sarah L. Mellor & W. Chan, 1997).

Photolabile Protecting Group

Fedoryak and Dore (2002) discussed the synthesis and application of photolabile protecting groups for carboxylic acids, illustrating the broader utility of Fmoc-like structures in creating sensitive caging groups for biological messengers. This application is crucial in the controlled release of active molecules in response to light, enabling precise spatial and temporal control in biochemical experiments (O. Fedoryak & Timothy M. Dore, 2002).

properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-22(2)19(20(24)25)23(11-12-28-22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJAZOBFPPOWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2778009.png)

![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)

![N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide](/img/structure/B2778012.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778017.png)

![ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2778024.png)